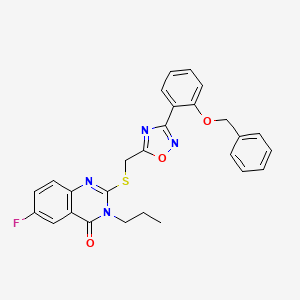

![molecular formula C16H14N2O2 B2376065 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 300708-62-7](/img/structure/B2376065.png)

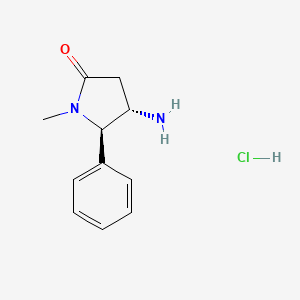

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of imidazo[1,2-a]pyridine, which is a type of nitrogen-containing heterocycle . The presence of the methoxyphenyl and carbaldehyde groups could potentially influence its chemical properties and reactivity.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, the carbaldehyde group can be involved in nucleophilic addition reactions .Scientific Research Applications

Synthesis Techniques

- A study demonstrated the synthesis of methylimidazo[1,2-a]pyridines, including imidazo[1,2-a]pyridine-3-carbaldehydes like the compound , using water-mediated hydroamination and silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013).

Photophysical Properties

- Research on the photophysical properties of certain pyridine and naphthyridine compounds, including those related to the specified chemical, revealed that absorption and emission spectra depend on the substituent positions on the pyridine ring (Deore, Dingore, & Jachak, 2015).

Fluorescent Molecular Rotor Studies

- The synthesis of fluorescent molecular rotors based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde was conducted. These molecules exhibited significant changes in emission intensity in response to environmental viscosity (Jadhav & Sekar, 2017).

Crystal Structure Analysis

- Analysis of the crystal structure of similar imidazo[1,2-a]pyridine derivatives provided insights into molecular orientations and bonding characteristics (Dhanalakshmi et al., 2018).

Potential Therapeutic Applications

- A study on novel selenylated imidazo[1,2-a]pyridines showed promising activity against breast cancer cells. These compounds demonstrated the ability to inhibit cell proliferation and induce cell death by apoptosis (Almeida et al., 2018).

Catalytic Activity

- An evaluation of the catalytic activities of imidazolo[1,2-a]pyridine derivatives, including those similar to the compound , showed effectiveness in oxidizing catechol to o-quinone (Saddik et al., 2012).

Mechanism of Action

Target of Action

This compound is likely to interact with multiple targets due to its complex structure, which includes a methoxyphenyl group and an imidazopyridine moiety .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would need to be determined through further experimental studies.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in cell proliferation and apoptosis

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

Similar compounds have been shown to have antiproliferative effects, suggesting that this compound may also have potential anticancer activity .

Action Environment

The action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .

Safety and Hazards

Properties

IUPAC Name |

2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-8-18-14(10-19)16(17-15(18)9-11)12-3-5-13(20-2)6-4-12/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHOATIQUUPPPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

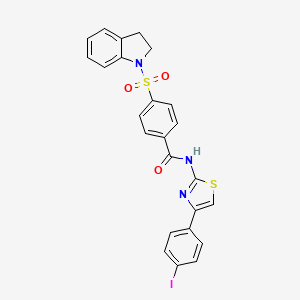

![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)

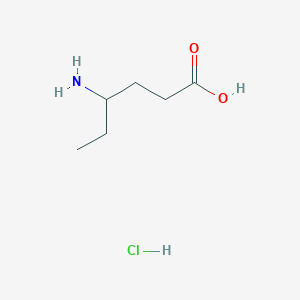

![3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2375984.png)

![6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2375991.png)

![N-(4-fluorophenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2375995.png)

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)

![(3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2376001.png)

![2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2376004.png)